methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of amines It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction, which is catalyzed by copper(I) ions . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in click chemistry reactions.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. In click chemistry, for example, the triazole ring forms stable complexes with copper(I) ions, which catalyze the cycloaddition reaction . The compound’s effects in biological systems may involve binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another triazole-based compound used in click chemistry.
N-methyl-1-propanamine: A simple amine with a similar structural motif.
Uniqueness
Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride is unique due to its specific triazole ring structure and its ability to participate in click chemistry reactions. This makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C6H14Cl2N4 |
---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
(1S)-N-methyl-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7-2)6-4-8-9-10(6)3;;/h4-5,7H,1-3H3;2*1H/t5-;;/m0../s1 |
InChI Key |
CBOMJWVMDJZBNY-XRIGFGBMSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)NC.Cl.Cl |
Canonical SMILES |
CC(C1=CN=NN1C)NC.Cl.Cl |
Origin of Product |
United States |
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